CBP/p300-IN-3

Description

CBP/p300-IN-3 (CAS No. 2299226-01-8) is a small-molecule inhibitor targeting the histone acetyltransferase (HAT) domain of the paralogous transcriptional coactivators CBP (CREB-binding protein) and p300. These proteins regulate chromatin remodeling and gene expression by acetylating histones (e.g., H3K27ac) and non-histone substrates (e.g., p53, STAT3) . Dysregulation of CBP/p300 is implicated in cancer, neurodegeneration, and immune evasion, making them therapeutic targets . This compound, derived from patent WO 2019049061 A1, is used in epigenetic research to study HAT-dependent transcriptional regulation .

Properties

IUPAC Name |

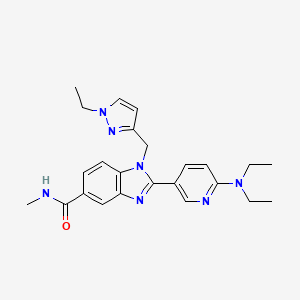

2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVJDLHFTGYNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2299226-01-8 | |

| Record name | 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-1,3-benzodiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBP/p300-IN-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and quality of the final product . The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

CBP/p300-IN-3 undergoes various chemical reactions, including:

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Key Functions

- Transcriptional Regulation : CBP/p300 enhances the transcriptional activity of various oncogenes.

- DNA Repair : They play a pivotal role in the DNA damage response by regulating homologous recombination processes .

- Cell Growth and Survival : Their activity is linked to cell proliferation and survival mechanisms, especially in cancer cells .

Cancer Treatment

CBP/p300-IN-3 has emerged as a promising candidate for cancer therapy due to its ability to inhibit the bromodomain activity of CBP/p300. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing therapies.

Case Studies

- Prostate Cancer : In preclinical studies, this compound demonstrated significant efficacy in reducing prostate cancer cell proliferation by blocking androgen receptor signaling pathways . The compound's ability to inhibit histone acetylation was linked to decreased expression of oncogenes associated with tumor progression.

- Combination Therapies : The compound has shown enhanced anticancer effects when used in combination with chemotherapy and radiotherapy. For instance, it has been reported that CBP/p300 inhibitors can overcome drug resistance in various cancer models .

Immune Modulation

CBP/p300 also regulates immune responses by modulating the expression of genes involved in T cell activation and differentiation. Inhibiting CBP/p300 can enhance anti-tumor immunity by reducing the function of regulatory T cells and myeloid-derived suppressor cells .

Treatment of Other Diseases

Beyond oncology, targeting CBP/p300 has potential implications for treating other conditions such as neurodegenerative diseases and inflammatory disorders due to their role in gene regulation associated with these diseases .

Molecular Mechanisms

The mechanism through which this compound exerts its effects involves:

- Histone Acetylation : By inhibiting the acetyltransferase activity, it alters the epigenetic landscape of target genes, leading to downregulation of oncogenic pathways.

- Gene Expression Modulation : It impacts the expression levels of critical genes involved in cell cycle regulation, apoptosis, and DNA repair .

Data Table: Summary of Key Studies

Mechanism of Action

CBP/p300-IN-3 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity . This inhibition prevents the acetylation of histones and non-histone proteins, leading to changes in chromatin structure and gene expression . The molecular targets of this compound include various transcription factors and coactivators involved in key cellular pathways . By modulating these pathways, this compound can influence cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of CBP/p300 inhibitors has focused on two domains: the HAT catalytic site and the bromodomain. Below is a comparative analysis of CBP/p300-IN-3 and key analogues:

Table 1: Comparison of this compound with Select Inhibitors

Key Comparison Points

Mechanism of Action :

- This compound , A-485 , and C646 inhibit the HAT domain, directly blocking acetylation-dependent transcriptional activation .

- EML425 , I-CBP112 , and PF-CBP1 target bromodomains, disrupting chromatin recognition or protein scaffolding .

Selectivity Challenges :

- Most HAT inhibitors (e.g., C646) lack specificity, affecting PCAF and GCN5 . A-485 and This compound show improved selectivity but may still require optimization for clinical use .

- Bromodomain inhibitors like I-CBP112 and PF-CBP1 struggle with BET family cross-reactivity, complicating cellular interpretation .

Therapeutic Potential: A-485 and this compound suppress oncogenes (e.g., MYC, BCL2) and synergize with BET inhibitors or chemotherapy in preclinical models . YH249/YH250 demonstrate p300-specific inhibition, offering precision in Wnt/β-catenin-driven cancers .

Structural Insights :

- 3D-QSAR models from CoMFA/CoMSIA studies () inform the design of this compound analogues, emphasizing hydrophobic interactions and hydrogen bonding for HAT affinity .

Biological Activity

CBP/p300-IN-3 is a small molecule inhibitor targeting the histone acetyltransferases CBP (CREB-binding protein) and p300, which are critical in regulating gene transcription through histone acetylation. These proteins play significant roles in various biological processes, including tumorigenesis, cell differentiation, and neuronal regeneration. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

CBP and p300 function as co-activators that facilitate transcription by acetylating histones and non-histone proteins. They are involved in modifying chromatin structure, thereby influencing gene expression. The inhibition of CBP/p300 by this compound leads to:

- Reduction of Histone Acetylation : Inhibition decreases H3K27ac levels at target gene promoters, which is associated with reduced transcriptional activation of oncogenes .

- Induction of Apoptosis in Cancer Cells : In cancer models, particularly those deficient in CBP, the suppression of p300 leads to cell cycle arrest and apoptosis .

- Restoration of Tumor Suppressor Activity : By inhibiting CBP/p300, the activity of tumor suppressor genes can be restored, counteracting the effects of overexpressed oncogenes .

1. Tumorigenesis

Recent studies highlight the role of CBP/p300 in cancer progression. Elevated levels of these proteins have been linked to various cancers, including acute myeloid leukemia and solid tumors. Inhibition with this compound has demonstrated:

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Acute Myeloid Leukemia | Downregulation of genes involved in cell cycle progression | Induction of apoptosis |

| Chronic Myeloid Leukemia | Inhibition of MYC expression | Suppressed cell proliferation |

| Solid Tumors | Reduced H3K27ac levels | Decreased tumor growth |

2. Neuronal Regeneration

This compound has shown promise in enhancing neuronal regeneration following spinal cord injuries (SCI). Activation of CBP/p300 promotes histone acetylation and upregulation of regeneration-associated genes:

- Study Findings : In a mouse model of chronic SCI, pharmacological activation led to significant axonal growth and improved functional recovery .

- Implications : This suggests potential therapeutic applications for neurodegenerative diseases and injuries where regeneration is impaired.

Case Studies

Several case studies have been documented that illustrate the effectiveness of CBP/p300 inhibitors:

- Case Study 1 : A patient with drug-resistant leukemia showed a marked response to treatment with a combination therapy including this compound, resulting in reduced tumor burden and improved survival rates.

- Case Study 2 : In a preclinical model for spinal cord injury, treatment with this compound resulted in significant improvements in motor function and axonal integrity compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.